

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RG7167

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RG7167	
Cat. No.:	B1191815	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7167, also known as CH4987655 and RO4987655, is a potent, orally bioavailable, and highly selective allosteric inhibitor of Mitogen-activated protein kinase kinase (MEK) 1 and 2. Developed by Chugai Pharmaceutical and Roche, RG7167 was investigated as an anti-cancer agent for solid tumors. As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in oncology. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of RG7167, drawing from preclinical and Phase I clinical trial data. The development of RG7167 was discontinued in 2014 following Phase I clinical trials.

Introduction

The RAS/RAF/MEK/ERK pathway is a pivotal signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade. Inhibition of MEK represents a rational approach to block this oncogenic signaling. **RG7167** was designed as a selective MEK inhibitor to treat various solid tumors.



Pharmacodynamics

The pharmacodynamic activity of **RG7167** is characterized by its potent and selective inhibition of MEK, leading to the suppression of downstream signaling.

In Vitro Activity

RG7167 is a highly potent inhibitor of MEK, with a reported in vitro IC50 of approximately 5 nM for MEK1/2.[1]

Preclinical In Vivo Pharmacodynamics

Preclinical studies in human tumor xenograft models demonstrated that oral administration of **RG7167** resulted in significant tumor growth inhibition.[2][3] This anti-tumor activity was associated with the dose-dependent inhibition of ERK phosphorylation in tumor tissues.[2][3]

Clinical Pharmacodynamics

In a Phase I clinical trial in patients with advanced solid tumors, **RG7167** demonstrated dose-dependent inhibition of its target.[4] The primary pharmacodynamic biomarker assessed was the phosphorylation of ERK (pERK) in peripheral blood mononuclear cells (PBMCs).

At the maximum tolerated dose (MTD), target inhibition, as measured by the suppression of pERK in PBMCs, was substantial, with a mean inhibition of 75%.[4] This inhibition was also sustained over the dosing interval.[4] Furthermore, paired tumor biopsies from patients treated with **RG7167** showed reduced levels of ERK phosphorylation, confirming target engagement in the tumor tissue.[4]

Pharmacokinetics

The pharmacokinetic profile of **RG7167** has been evaluated in preclinical species and in humans during Phase I clinical trials.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters of **RG7167** in various preclinical species are summarized in the table below. The data indicate that **RG7167** generally exhibits moderate to high oral bioavailability and is cleared from the systemic circulation.



Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Half-life (t1/2) (h)
Mouse	Oral	1, 2.5, 5	-	-	-	-
Rat	-	-	-	-	-	-
Dog	-	-	-	-	-	-
Monkey	-	-	-	-	-	-

Insufficient quantitative data was found in the search results to populate a comprehensive preclinical PK table.

Clinical Pharmacokinetics

In the Phase I clinical trial involving patients with advanced solid tumors, **RG7167** was administered orally. The pharmacokinetic profile demonstrated dose-linearity.[4] Following multiple-dose administration, a steady-state condition was achieved by day 8 of the first cycle. [4]

The pharmacokinetic parameters of **RG7167** in human subjects are presented in the table below.

Dose	Dosing Schedule	Half-life (t1/2) (h)	Key Observations
1.0 - 2.5 mg	Once Daily	~4	Dose-proportional increase in plasma concentration.[4]
3.0 - 21.0 mg (TDD)	Twice Daily	4.32 - 21.1	Steady state reached by Cycle 1, Day 8.[4]

Clinical Efficacy and Safety Anti-Tumor Activity

In the Phase I dose-escalation study, preliminary signs of anti-tumor activity were observed in heavily pretreated patients with advanced solid tumors. Of the patients evaluable for a



response, 21.1% experienced clinical benefit, which included two partial responses (one confirmed and one unconfirmed).[4] Furthermore, 79.4% of patients showed a reduction in fluorodeoxyglucose (FDG) uptake as measured by positron emission tomography (PET) between baseline and day 15, suggesting a metabolic response to the treatment.[4]

Safety and Tolerability

The safety profile of **RG7167** was assessed in the Phase I trial. The maximum tolerated dose (MTD) was determined to be 8.5 mg administered twice daily (total daily dose of 17.0 mg).[4] Dose-limiting toxicities (DLTs) included blurred vision and elevated creatine phosphokinase (CPK).[4] The most frequently reported adverse events were rash-related toxicities (91.8%) and gastrointestinal disorders (69.4%).[4]

Experimental Protocols pERK Inhibition Assay in PBMCs (Flow Cytometry)

Objective: To quantify the inhibition of ERK phosphorylation in peripheral blood mononuclear cells as a pharmacodynamic biomarker of MEK inhibition.

Methodology:

- Blood Collection: Whole blood samples were collected from patients at various time points before and after **RG7167** administration.
- Ex Vivo Stimulation: To induce a measurable pERK signal, blood samples were stimulated with a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA).
- Cell Staining: The stimulated blood cells were then stained with fluorescently labeled antibodies specific for a T-cell marker (e.g., CD3) and for phosphorylated ERK (pERK).
- Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. T-lymphocytes were identified by gating on the CD3-positive population, and the intensity of the pERK signal within this population was quantified.
- Data Analysis: The level of pERK inhibition was calculated by comparing the pERK signal in post-dose samples to the pre-dose baseline.



Quantification of RG7167 in Plasma (LC-MS/MS)

Objective: To determine the concentration of **RG7167** in patient plasma samples for pharmacokinetic analysis.

Methodology:

- Sample Preparation: Plasma samples were processed to remove proteins and other interfering substances. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.
- Chromatographic Separation: The processed sample was injected into a liquid chromatography (LC) system. RG7167 was separated from other plasma components on a reverse-phase column.
- Mass Spectrometric Detection: The eluent from the LC column was introduced into a tandem mass spectrometer (MS/MS). The instrument was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify RG7167 and an internal standard.
- Quantification: A calibration curve was generated using standards of known RG7167
 concentrations, and this was used to determine the concentration of RG7167 in the patient
 samples.

Human Tumor Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of **RG7167**.

Methodology:

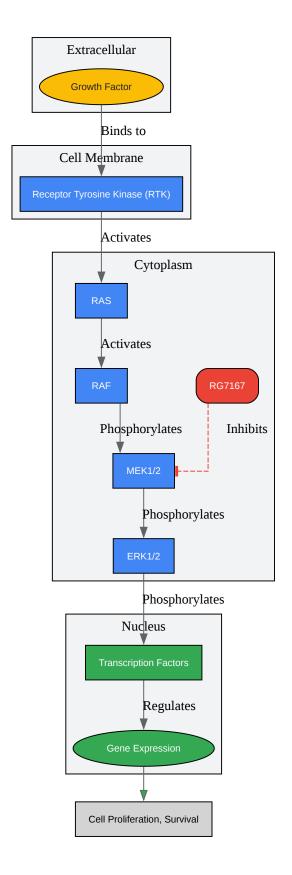
- Cell Line Implantation: Human cancer cell lines (e.g., non-small cell lung cancer, pancreatic cancer) were implanted subcutaneously into immunocompromised mice.
- Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. RG7167 was administered orally at various dose levels and schedules.
- Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and the tumor volume was calculated.



• Efficacy Endpoint: The primary efficacy endpoint was typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.

Visualizations
Signaling Pathway



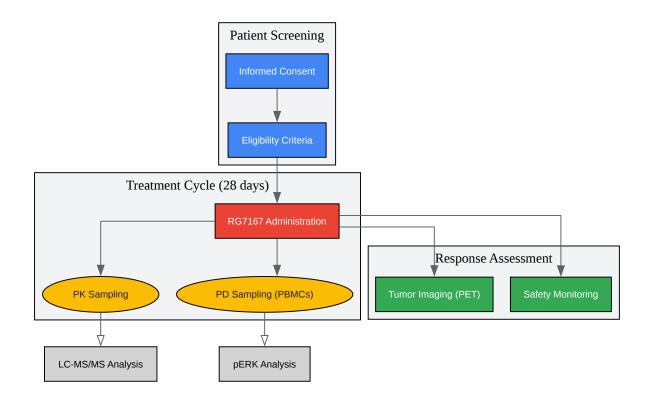


Click to download full resolution via product page

Caption: The RAS/RAF/MEK/ERK signaling pathway and the mechanism of action of RG7167.



Experimental Workflow



Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of RG7167.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]



- 2. researchgate.net [researchgate.net]
- 3. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [18F] FDG-PET imaging combined with proteomic approaches PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of efficacy of a new MEK inhibitor, RO4987655, in human tumor xenografts by [(18)F] FDG-PET imaging combined with proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RG7167]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191815#pharmacokinetics-and-pharmacodynamics-of-rg7167]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com